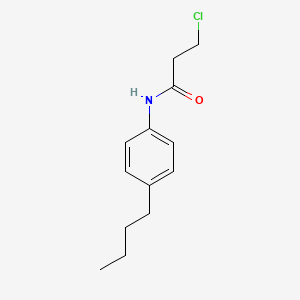

N-(4-butylphenyl)-3-chloropropanamide

説明

N-(4-butylphenyl)-3-chloropropanamide, or 4-BPCA, is a chemical compound that has been used in scientific research for decades. It is a derivative of propanamide and is an analogue of the anesthetic agent lidocaine. 4-BPCA is used in a variety of laboratory experiments, including those related to biochemistry and physiology.

科学的研究の応用

Perovskite Solar Cells

Poly-TPD has been used in the development of Perovskite Solar Cells . It’s applied to perovskite surfaces to reduce the level of defect-states present at the perovskite and hole transporting layer interface. This strategy significantly suppresses the defect-mediated non-radiative recombination in the ensuing devices and prevents the penetration of degrading agents into the inner layers by passivating the perovskite surface and grain boundaries .

Charge Carrier Mobility

Poly-TPD has been used in the study of Charge Carrier Mobility . Polymer composites based on poly-TPD with PCBM and copper (II) pyropheophorbide derivative (Cu-PP) were developed. In thin films of the poly-TPD and Cu-PP composites, the charge carrier mobility was investigated for the first time .

Organic Light-Emitting Diodes

Poly-TPD has been used in the development of White Organic Light-Emitting Diodes (WOLEDs) . A method was reported to achieve WOLEDs with poly-TPD as a single emitting layer. Monomer emission, excimer, and electromer emission are all observed from poly-TPD, and combining them, the white light emission with color coordinate of Commission is achieved .

作用機序

Target of Action

Similar compounds such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and antiproliferative activities . These compounds interact with various bacterial species and human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Related compounds have shown to interact with their targets, leading to antimicrobial and anticancer activities . The interaction involves binding to the active sites of the target proteins, disrupting their normal function .

Biochemical Pathways

Similar compounds have been shown to block the biosynthesis of certain bacterial lipids , which could potentially disrupt the integrity of the bacterial cell wall, leading to cell death.

Result of Action

Related compounds have shown promising antimicrobial activity and anticancer activity against breast cancer cell lines .

Action Environment

The action, efficacy, and stability of N-(4-butylphenyl)-3-chloropropanamide can be influenced by various environmental factors. For instance, the stability of similar compounds used in photovoltaics was found to be affected by factors such as humidity, heat, and light exposure .

特性

IUPAC Name |

N-(4-butylphenyl)-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOJDKOCKGZNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402200 | |

| Record name | N-(4-butylphenyl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-3-chloropropanamide | |

CAS RN |

20331-18-4 | |

| Record name | N-(4-butylphenyl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

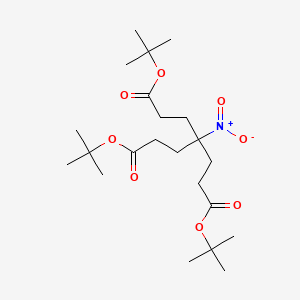

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol](/img/structure/B1365577.png)

![1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1365578.png)

![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-YL]phenol](/img/structure/B1365585.png)